molecular formula C5H7O4- B1241807 4-Hydroxy-2-oxopentanoate

4-Hydroxy-2-oxopentanoate

Cat. No. B1241807
M. Wt: 131.11 g/mol
InChI Key: HFKQINMYQUXOCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxopentanoate is a 2-oxo monocarboxylic acid corresponding to the conjugate base of 4-hydroxy-2-oxopentanoic acid;  major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an oxo monocarboxylic acid anion. It is a conjugate base of a 4-hydroxy-2-oxopentanoic acid.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • 4-Hydroxy-2-oxopentanoate, also known as levulinic acid, exhibits a planar structure. In crystals, these molecules form hydrogen bonds, creating chains that are significant in understanding their interactions at the molecular level (Hachuła et al., 2013).

Enzymatic Reactions and Stereoselectivity

  • The enzyme BphI catalyzes carbon-carbon bond formation involving 4-hydroxy-2-oxopentanoate, leading to the creation of specific stereogenic centers. Alterations in the enzyme’s active site can shift its stereoselectivity, indicating its potential for synthesizing chiral 4-hydroxy-2-oxoacid skeletons, useful in organic reactions (Baker & Seah, 2012).

Biochemical Pathways and Metabolism

  • 4-Hydroxy-2-oxopentanoate is involved in various metabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs), which are used in tissue engineering and medical devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).

Synthesis and Chemical Transformations

  • The molecule serves as a scaffold in synthetic chemistry, enabling a range of chemical transformations. This versatility is exploited in the synthesis of complex molecules, illustrating its importance in organic chemistry (Roche & Aitken, 2010).

Catalysis and Chemical Production

  • 4-Hydroxy-2-oxopentanoate plays a role in the catalytic production of α-hydroxy acids, which have applications in solvents and biodegradable plastics. Its involvement in new biomass-related routes points to its potential in sustainable chemistry (Dusselier et al., 2013).

Pharmaceutical and Medical Research

  • In medical research, derivatives of 4-hydroxy-2-oxopentanoate have been evaluated for cytotoxicity against various cancer cells and bacterial strains, demonstrating its relevance in the development of new therapeutic agents (Yuan et al., 2012).

properties

Product Name

4-Hydroxy-2-oxopentanoate

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

IUPAC Name

4-hydroxy-2-oxopentanoate

InChI

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1

InChI Key

HFKQINMYQUXOCH-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=O)C(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

FIG. 13 shows pathways from alanine or ornithine to 2,4-pentadienoate. In Step A of FIG. 13, alanine and acetyl-CoA are joined by AKP thiolase to form AKP. In one pathway, AKP is deaminated to acetylacrlate (Step B). The 4-oxo group of acetylacrylate is then reduced and dehydrated to 2,4-pentadienoate (Steps C/D). In an alternative pathway, AKP is converted to 2,4-dioxopentanoate by an aminotransferase or dehydrogenase (Step E). Reduction of the 2- or 4-oxo group of 2,4-dioxopentanoate yields 2-hydroxy-4-oxopentanoate (Step H) or 4-hydroxy-2-oxovalerate (Step K), respectively. 4-Hydroxy-2-oxovalerate can alternately be formed by the reduction of AKP to 2-amino-4-hydroxypentanoate (Step J) followed by transamination or oxidative deamination (Step L). Once formed, 4-hydroxy-2-oxovalerate can be converted to 2,4-pentadienoate in three enzymatic steps as shown in FIG. 12 (Steps B/C/D of FIG. 12). The 2-hydroxy-4-oxopentanoate intermediate can undergo dehydration to acetylacrylate (Step F) followed by reduction and dehydration (Steps C/D).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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